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molecular formula C7H2F14O2 B117149 2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane CAS No. 162401-06-1

2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane

Cat. No. B117149
M. Wt: 384.07 g/mol
InChI Key: ZVPJOSLLGKLQKA-UHFFFAOYSA-N
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Patent
US05382704

Procedure details

Fractionation of the combined products afforded 23.2 g of a mixture, boiling point up to 39.5° C. shown by 1H and 19F NMR and GC to contain mainly CFCl3 and (CF3)2CHOCF2Cl along with a small amount of trifluoromethyl 1,1,1,3,3,3-hexafluoro-2-propyl ether. There was then distilled 120.1 g, boiling point 40° to 45° C., identified by GC and NMR as chlorodifluoromethyl 1,1,1,3,3,3-hexafluoro-2-propyl ether. Next came 2.7 g, boiling point 75° to 79° C., of dichlorofluoromethyl 1,1,1,3,3,3-hexafluoro-2-propyl ether, identified by GC and NMR. Finally, there was obtained 24.4 g of 2,6-bis(trifluoromethyl)1,1,1,4,4,7,7,7-octafluoro-3,5-dioxaheptane, ((CF3)2CHOCF2OCH(CF3)2), boiling point 89° to 94° C., identified by GC and NMR analyses. NMR and mass spectroscopic (MS) analyses of (CF3)2CHOCF2OCH(CF3)2 are as follows: 1H-NMR (CDCl3) δ4.78 (septet, JHF, 5.4 Hz, OCH(CF3)2); 19F-NMR (CDCl3) Φ-60.9 (m, 2F, OCF2O), -74.3 (m, 12F, CF3). MS, m/e 364.966156 (M+ -F; mass meas. C7H2F13O2), 314.9808 (M+ -CF3), 216.983002 (mass meas. (CF3)2CHOCF2+), 150.9758 (CF3CHCF3+).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(CF3)2CHOCF2Cl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
trifluoromethyl 1,1,1,3,3,3-hexafluoro-2-propyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(Cl)(Cl)F.[CH:6]([O:15][C:16](Cl)([F:18])[F:17])([C:11]([F:14])([F:13])[F:12])[C:7]([F:10])([F:9])[F:8].[F:20][C:21]([F:33])([F:32])[CH:22]([O:27]C(F)(F)F)[C:23]([F:26])([F:25])[F:24]>>[F:8][C:7]([F:10])([F:9])[CH:6]([O:15][C:16]([F:18])([F:17])[O:27][CH:22]([C:23]([F:26])([F:25])[F:24])[C:21]([F:33])([F:32])[F:20])[C:11]([F:14])([F:13])[F:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(Cl)(Cl)Cl
Step Two
Name
(CF3)2CHOCF2Cl
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(F)(F)F)(C(F)(F)F)OC(F)(F)Cl
Step Three
Name
trifluoromethyl 1,1,1,3,3,3-hexafluoro-2-propyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(F)(F)F)OC(F)(F)F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
up to 39.5° C.
DISTILLATION
Type
DISTILLATION
Details
There was then distilled 120.1 g, boiling point 40° to 45° C.

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(F)(F)F)OC(OC(C(F)(F)F)C(F)(F)F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 24.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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